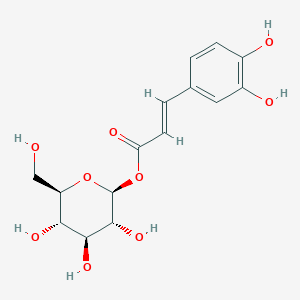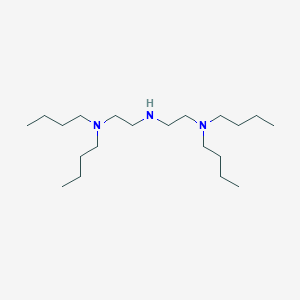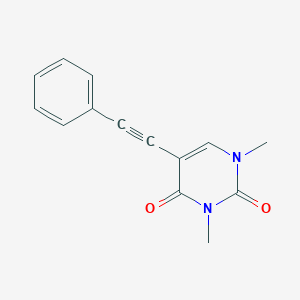
(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid
説明
“(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” is a chemical compound with the molecular formula C11H10Cl2O2 and a molecular weight of 245.1 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” involves several steps. One method involves the use of lithium hydroxide in a solution of tetrahydrofuran and methanol . Another method involves the use of potassium tert-butoxide in anhydrous tetrahydrofuran, followed by the addition of CH3NO2 .Molecular Structure Analysis
The molecular structure of “(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” consists of a pent-4-enoic acid chain attached to a 3,4-dichlorophenyl group .Physical And Chemical Properties Analysis
“(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” has a molecular weight of 245.1 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .科学的研究の応用
Environmental Impact and Biodegradation
1. Environmental Fate and Behavior : The environmental fate and behavior of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to "(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid," have been reviewed, highlighting its persistence in aquatic and terrestrial environments. Studies emphasize the need for effective degradation strategies to mitigate its environmental impact due to its widespread use as a herbicide (Islam et al., 2017).
2. Microbial Degradation : Research on microbial degradation of 2,4-D showcases the role of microorganisms in breaking down this compound in the environment, presenting a viable approach for remediation of contaminated sites. The studies provide insights into the metabolic pathways and environmental conditions favorable for the biodegradation process (Magnoli et al., 2020).
Toxicology and Health Implications
3. Toxicological Profile : A comprehensive review of the toxicological profile of chlorophenols, including 2,4-dichlorophenol, a derivative of 2,4-D, has been conducted. This review assesses the moderate toxic effects to mammalian and aquatic life, emphasizing the need for careful management of these compounds to prevent adverse environmental and health outcomes (Krijgsheld & Gen, 1986).
4. Epidemiological Studies : Epidemiological studies have investigated the health effects of 2,4-D exposure, with a focus on its potential association with various health outcomes. The findings contribute to understanding the public health implications of exposure to this compound, guiding regulatory and protective measures (Burns & Swaen, 2012).
Remediation Techniques
5. Treatment and Remediation : Studies on treatment options for wastewater containing 2,4-D and its derivatives emphasize the effectiveness of biological processes and activated carbon in removing these compounds from contaminated water. These findings are crucial for developing efficient wastewater treatment technologies to prevent environmental contamination (Goodwin et al., 2018).
作用機序
Safety and Hazards
“(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” is intended for R&D use only and is not for medicinal, household, or other use . The safety data sheet provides detailed information on handling and storage, exposure controls, physical and chemical properties, stability and reactivity, and disposal considerations .
特性
IUPAC Name |
(2S)-2-(3,4-dichlorophenyl)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNUENYSGBIBF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570641 | |
| Record name | (2S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid | |
CAS RN |
147643-57-0 | |
| Record name | (2S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)








